Tetrabutylammonium hexachloroplatinate(IV)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Tetrabutylammonium hexachloroplatinate(IV) has been used in photochemical research . The compound was found to induce unexpected photochemical activation of the tetrabutylammonium cation . The exact methods and results of this research are not detailed in the available resources.

- This compound is a type of inorganic catalyst . Catalysts are substances that can speed up chemical reactions without being consumed by the reaction itself. They are widely used in various scientific fields, including chemistry and materials science. The specific reactions that Tetrabutylammonium hexachloroplatinate(IV) catalyzes are not specified in the available resources.

- Tetrabutylammonium hexachloroplatinate(IV) is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The specific role of Tetrabutylammonium hexachloroplatinate(IV) in proteomics research is not detailed in the available resources.

Photochemical Research

Catalysis

Proteomics Research

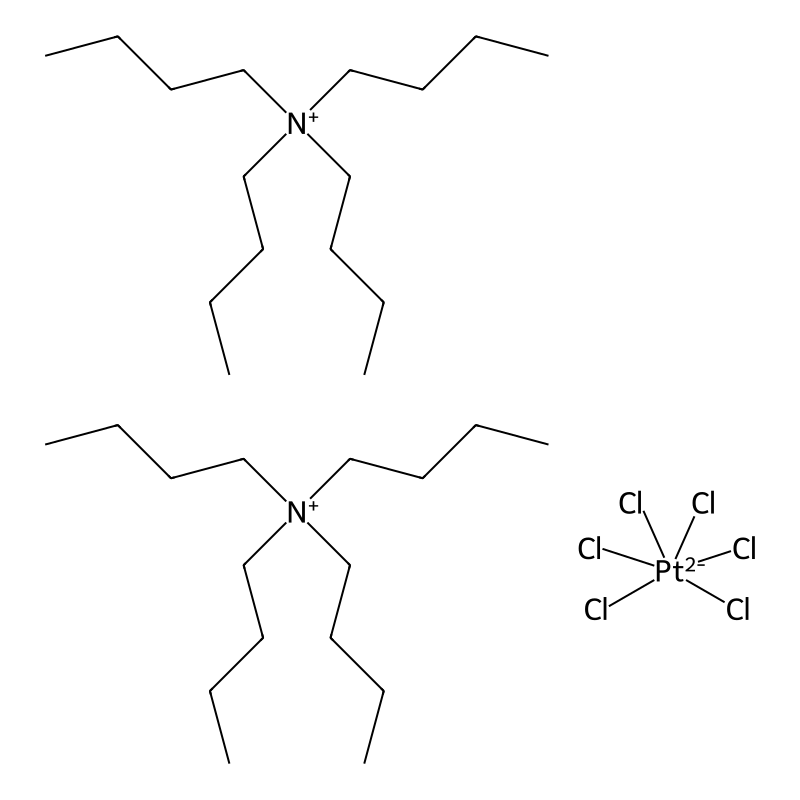

Tetrabutylammonium hexachloroplatinate(IV) is an organometallic compound with the chemical formula C₁₆H₃₆Cl₆N·Pt. It is characterized by its solid form and is recognized for its high purity and stability under various conditions. This compound features a tetrabutylammonium cation paired with a hexachloroplatinate(IV) anion, making it a notable platinum reagent used in various chemical applications, particularly in catalysis and analytical chemistry .

Tetrabutylammonium hexachloroplatinate(IV) primarily functions as a precipitating agent in proteomics research. It can selectively precipitate specific proteins from complex biological mixtures due to its interaction with negatively charged amino acid residues on the protein surface [, ]. The exact mechanism involves electrostatic interactions between the positively charged tetrabutylammonium cations and the negatively charged protein groups. The bulky nature of the cations also contributes to the precipitation process by creating a steric hindrance effect, promoting protein aggregation.

Tetrabutylammonium hexachloroplatinate(IV) can be synthesized through several methods:

- Direct Reaction: The compound can be prepared by reacting tetrabutylammonium chloride with potassium hexachloroplatinate(IV) in an aqueous solution.

- Solvent-Assisted Methods: Synthesis may also involve solvent systems that enhance solubility and reaction kinetics, often employing polar solvents to facilitate the interaction between reactants.

- Precipitation Techniques: The product can be isolated by precipitating the resulting salt from solution, followed by filtration and drying.

These methods ensure high purity and yield of the final product, making it suitable for both laboratory and industrial applications .

Tetrabutylammonium hexachloroplatinate(IV) has diverse applications:

- Catalysis: It is widely used as a catalyst in organic synthesis due to its ability to facilitate various chemical transformations.

- Analytical Chemistry: The compound serves as a reagent for studying ion solvation and association in different solvents, aiding in the understanding of solvent effects on

Several compounds share similarities with tetrabutylammonium hexachloroplatinate(IV), particularly those containing platinum or ammonium groups. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | Used as a phase transfer catalyst |

| Potassium hexachloroplatinate(IV) | K₂[PtCl₆] | Commonly used precursor for platinum complexes |

| Ammonium hexachloroplatinate(IV) | NH₄[PtCl₆] | Similar structure but different cation |

Uniqueness of Tetrabutylammonium Hexachloroplatinate(IV)

Tetrabutylammonium hexachloroplatinate(IV) stands out due to its unique combination of a bulky tetrabutylammonium cation which enhances solubility in organic solvents, making it particularly useful in organic synthesis and catalysis. Its distinct structural properties allow for specific interactions that are not observed in simpler ammonium or platinum complexes .

Origins in Platinum Coordination Chemistry

The study of platinum coordination complexes dates to the 19th century, with seminal work on compounds like Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]) and Zeise’s salt ([PtCl₃(C₂H₄)]⁻) laying the groundwork for modern coordination theory. Tetrabutylammonium hexachloroplatinate(IV) emerged as part of efforts to explore platinum(IV) complexes, which are less common than their platinum(II) counterparts due to platinum(IV)’s higher oxidation state and slower ligand substitution kinetics. Early syntheses involved metathesis reactions between potassium hexachloroplatinate(IV) (K₂[PtCl₆]) and tetrabutylammonium chloride (NBu₄Cl) in polar solvents like acetone.

Structural and Electronic Characterization

The compound crystallizes in a cubic lattice, with octahedral [PtCl₆]²⁻ anions surrounded by tetrabutylammonium cations. X-ray diffraction studies confirm the Pt–Cl bond lengths of 2.32–2.35 Å, consistent with platinum(IV)’s larger ionic radius compared to platinum(II). Spectroscopic analyses, including UV-Vis and EPR, reveal ligand-to-metal charge transfer (LMCT) transitions at 260–280 nm, which are critical to its photochemical behavior.

Table 1: Key Physical Properties of (NBu₄)₂[PtCl₆]

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 892.7 g/mol | |

| Melting Point | 225°C (dec.) | |

| Solubility in Acetone | 0.28 g/100 mL (20°C) | |

| Crystal System | Cubic |

Tetrabutylammonium hexachloroplatinate(IV) exhibits remarkable photochemical reactivity that fundamentally depends on light activation. The compound demonstrates complete photochemical inertness under purely thermal conditions, with no observable conversion occurring even under prolonged heating in the absence of light illumination. This behavior establishes light as an essential requisite for the activation process.

The electronic absorption spectrum of tetrabutylammonium hexachloroplatinate(IV) reveals two significant absorption bands that correspond to different electronic excited states. The primary absorption occurs at 324 nanometers (3.83 electron volts), attributed to the S22 excited state, while a more intense absorption band is observed at 207 nanometers (5.99 electron volts), corresponding to the S31 excited state. These absorption characteristics have been confirmed through ultraviolet-visible spectroscopy studies conducted in both acetone and dichloromethane solutions.

The light-induced activation process involves photodissociation mechanisms that lead to the homolytic cleavage of platinum-chloride bonds within the hexachloroplatinate(IV) complex. Quantum chemical calculations demonstrate that photoexcitation to the lowest excited triplet state (T1) results in significant structural changes, particularly bond elongation along the z-axis of the octahedral complex. Specifically, the axial platinum-chloride bonds undergo elongation by approximately 0.36 angstroms, while the equatorial bonds contract by approximately 0.19 angstroms. This differential bond length modification weakens the metal-ligand interactions and facilitates subsequent dissociation processes.

The photochemical activation exhibits wavelength dependence, with optimal activation occurring under ultraviolet irradiation conditions. The compound remains stable under ambient lighting conditions but undergoes rapid transformation when exposed to ultraviolet radiation above 305 nanometers. This selectivity demonstrates the precision required for initiating the photochemical cascade that ultimately leads to the formation of the unusual butadiene-bridged platinum complex.

Photochemically Induced Activation of the Tetrabutylammonium Cation

The photochemically induced activation of the tetrabutylammonium cation represents an unprecedented transformation in organometallic chemistry, where a typically inert quaternary ammonium cation becomes an active participant in bond formation processes. This activation occurs through a complex mechanism involving the initial formation of reactive intermediates from the photoexcited hexachloroplatinate(IV) complex.

Upon photoexcitation, the hexachloroplatinate(IV) complex undergoes homolytic bond cleavage to generate platinum(III) radicals and chlorine atoms. Electron paramagnetic resonance spectroscopy conducted at 120 Kelvin in frozen solutions confirms the formation of these radical species, with characteristic g-values of 2.40 for the platinum(III) radicals and 2.01 for nitrogen-based radicals derived from the tetrabutylammonium cation. The platinum(III) radicals exhibit hyperfine coupling constants of approximately 42.5 millitesla when coupled with the nuclear magnetic resonance-active 195Pt isotope.

The carbon-hydrogen bond activation mechanism proceeds through a radical-induced pathway that involves the interaction between the photogenerated chlorine atoms and the butyl chains of the tetrabutylammonium cation. This process represents a rare example of quaternary ammonium cation participation in organometallic reactions, challenging the conventional view of these species as spectator ions. Mass spectrometry evidence supports the formation of intermediate complexes during the photochemical process, including species consistent with partial activation of the tetrabutylammonium cation.

The activation process follows a two-stage mechanism involving sequential carbon-hydrogen bond activations. The first stage involves the initial hydrogen atom abstraction from a terminal carbon of the butyl chain, creating a carbon-centered radical that subsequently coordinates to the platinum center. This coordination leads to the formation of a sigma-bonded organometallic intermediate. The second stage involves additional carbon-hydrogen bond activation through a mechanism reminiscent of Hofmann elimination, ultimately resulting in the formation of the butadiene ligand.

Kinetic studies reveal that the photochemical activation process exhibits dependencies on both the initial complex concentration and the intensity of excitation light, consistent with a chain mechanism involving radical intermediates. The quantum yield of the photochemical process varies with reaction conditions, demonstrating the complexity of the multi-step transformation pathway. The process requires sustained irradiation for completion, with product yields varying according to irradiation time and intensity.

Formation of trans-μ2:η2,η2-1,3-Butadiene-Bis(trichloroplatinate(II))

The formation of the dinuclear butadiene-bridged complex represents the ultimate product of the photochemical activation process, resulting in the unprecedented trans-μ2:η2,η2-1,3-butadiene-bis(trichloroplatinate(II)) structure. This complex exhibits a unique bridging arrangement where the butadiene ligand coordinates to two platinum(II) centers in a trans configuration, creating a distinctive dinuclear architecture.

X-ray crystallography unambiguously establishes the molecular structure of the product complex, confirming the trans arrangement of the butadiene bridge and the trichloroplatinate(II) coordination geometry. The crystal structure determination reveals a monoclinic crystal system with space group P21/n, providing precise geometric parameters for the unusual bonding arrangement. The butadiene ligand adopts a trans configuration with the two platinum centers positioned on opposite sides of the organic bridge.

The complex can theoretically exist in four possible conformers, combining cis and trans isomers of the butadiene ligand with syn and anti arrangements of the two platinum trichloride moieties. Quantum chemical calculations using the M06/def2-TZVPP level of theory provide relative stability assessments for these conformers, with the anti-trans configuration identified as the most thermodynamically stable arrangement. The anti-cis and syn-trans conformers exhibit intermediate stability, while the syn-cis arrangement represents the least favorable configuration.

Nuclear magnetic resonance spectroscopy reveals dynamic behavior in solution, with evidence for conformer interconversion depending on the solvent environment. The complex exhibits different equilibrium concentrations of conformers in various solvents, demonstrating the influence of solvation effects on the conformational preferences. In deuterated acetone, the complex shows greater conformational flexibility compared to dichloromethane solutions.

The formation mechanism involves the coordination of the photochemically generated butadiene ligand to platinum(II) centers formed through the reduction of the initial platinum(IV) complex. The process requires the presence of additional platinum(II) species, likely generated through the photoreduction of hexachloroplatinate(IV) during the extended irradiation period. The dinuclear complex formation represents a remarkable example of ligand-mediated assembly, where the organic bridge facilitates the creation of a stable bimetallic architecture.

Quantum Chemical Calculations of Excited States

Time-dependent density functional theory (TDDFT) calculations provide comprehensive insights into the electronic structure and excited state properties of the hexachloroplatinate(IV) complex. The computational studies, performed at the B3LYP/TZVP level of theory, successfully reproduce the experimental absorption spectrum and provide detailed characterization of the relevant excited states.

The ground state to excited state transitions exhibit mixed character, combining metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) components. The lower energy absorption band at 324 nanometers corresponds to a transition with predominantly ligand-to-ligand charge transfer character mixed with some ligand-to-metal charge transfer contribution. The higher energy absorption at 207 nanometers involves a more complex mixing of metal-to-ligand and ligand-to-ligand charge transfer excitations.

Geometry optimization of the lowest excited triplet state (T1) reveals significant structural distortions from the ground state octahedral geometry. The calculations predict substantial elongation of the axial platinum-chloride bonds by 0.36 angstroms, while the equatorial bonds undergo contraction by 0.19 angstroms. This distortion pattern is consistent with the weakening of specific metal-ligand interactions that facilitate the subsequent photodissociation process.

Electron density difference analysis between the ground state and excited states provides visualization of the charge redistribution occurring upon photoexcitation. The analysis reveals decreased electron density around the platinum center and increased density on the chloride ligands, consistent with the charge transfer character of the electronic transitions. This charge redistribution contributes to the destabilization of the metal-ligand bonds and promotes the homolytic cleavage process.

The spin-orbit coupling effects inherent to platinum complexes facilitate efficient intersystem crossing between singlet and triplet excited states. The strong spin-orbit coupling associated with the heavy platinum atom enables rapid population of the triplet manifold following initial singlet excitation, ensuring that the photochemistry proceeds predominantly from the lowest excited triplet state.

Radical Formation Mechanisms and Intermediates

The radical formation mechanisms constitute the fundamental processes that initiate the photochemical transformation of tetrabutylammonium hexachloroplatinate(IV). The primary photochemical event involves the formation of an Adamson radical pair, a well-established intermediate in the photochemistry of platinum(IV) halide complexes. This radical pair consists of a platinum(III) species and a chlorine atom, [PtIIICl5]2-···Cl- , with a characteristic lifetime of approximately 200 picoseconds in similar systems.

Electron paramagnetic resonance (EPR) spectroscopy provides direct experimental evidence for the formation of radical intermediates during the photochemical process. The EPR spectra recorded at 120 Kelvin in frozen solutions of irradiated tetrabutylammonium hexachloroplatinate(IV) reveal two distinct radical species. The first exhibits a g-value of 2.40 and is attributed to platinum(III) radicals, while the second shows a g-value of 2.01 and corresponds to nitrogen-based radicals derived from the tetrabutylammonium cation.

The platinum(III) radical species exhibits characteristic hyperfine coupling when coordinated to the nuclear magnetic resonance-active 195Pt isotope, with coupling constants of approximately 42.5 millitesla. This coupling pattern confirms the localization of the unpaired electron on the platinum center and provides structural information about the radical geometry. The platinum(III) intermediates likely adopt a square-pyramidal geometry with five chloride ligands, consistent with the loss of one chloride ligand during the photodissociation process.

The nitrogen-based radicals originate from the hydrogen atom abstraction from the tetrabutylammonium cation by the photogenerated chlorine atoms. These radicals represent the initial activation step of the quaternary ammonium cation, transforming it from a spectator ion into an active participant in the photochemical process. The formation of these radicals is supported by comparison with literature EPR spectra of similar triethylammonium radical cations.

The radical pair dissociation competes with back electron transfer processes, determining the overall efficiency of the photochemical transformation. The escape of radical species from the initial geminate pair enables the subsequent chemistry leading to carbon-hydrogen bond activation and ultimate butadiene formation. The branching ratio between productive radical escape and unproductive back electron transfer depends on various factors including solvent viscosity, temperature, and the presence of radical scavengers.

Secondary radical processes involve the reactions of the initially formed radicals with additional substrate molecules, leading to the complex multi-step mechanism that ultimately produces the butadiene-bridged platinum complex. These processes may involve chain propagation steps where radical intermediates react with additional tetrabutylammonium hexachloroplatinate(IV) molecules, potentially explaining the observation of chain-like kinetic behavior in the photochemical system.

| Photochemical Process | Experimental Technique | Key Observation | Quantitative Data |

|---|---|---|---|

| Light-induced activation | UV-Vis spectroscopy | Absorption maxima identification | 324 nm (3.83 eV), 207 nm (5.99 eV) |

| Radical formation | EPR spectroscopy | Platinum(III) and N-radical detection | g = 2.40 (Pt), g = 2.01 (N) |

| Structural changes | Quantum calculations | Bond length modifications | Δ(Pt-Cl) = +0.36 Å (axial), -0.19 Å (equatorial) |

| Product characterization | X-ray crystallography | Dinuclear complex structure | Monoclinic, P21/n space group |

| Mechanism elucidation | NMR spectroscopy | Conformer interconversion | Solvent-dependent equilibria |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard